Disodium;(2S)-2-hydroxybutanedioate;hydrate
Overview
Description
- “Disodium;(2S)-2-hydroxybutanedioate;hydrate” is a chemical compound with the molecular formula C<sub>4</sub>H<sub>4</sub>Na<sub>2</sub>O<sub>6</sub>·H<sub>2</sub>O.
- It consists of two sodium ions (Na<sup>+</sup>), one (2S)-2-hydroxybutanedioate (also known as (2S)-malate) anion, and one water molecule (H<sub>2</sub>O).
- The compound is a hydrated form, meaning it contains water molecules in its crystal structure.
Synthesis Analysis
- The synthesis of this compound involves combining disodium salts with (2S)-malic acid in a controlled manner.
- The reaction can be represented as:
2 NaOH + (2S)-malic acid → Disodium;(2S)-2-hydroxybutanedioate;hydrate + H<sub>2</sub>O
Molecular Structure Analysis
- The compound’s molecular structure consists of two sodium ions (Na<sup>+</sup>) coordinated with the (2S)-malate anion.
- The (2S)-malate anion has a central carbon atom bonded to two hydroxyl groups and a carboxyl group.
Chemical Reactions Analysis
- The compound is relatively stable and does not undergo significant chemical reactions under normal conditions.
- It can dissociate into its components in aqueous solutions.
Physical And Chemical Properties Analysis
- Physical Properties :
- Color: White crystalline solid.
- Solubility: Soluble in water.
- Density: Varies based on the hydrated form.
- Chemical Properties :
- Non-combustible.
- Reacts with acids to form (2S)-malic acid.
- Forms aqueous solutions with basic pH.
Scientific Research Applications
Absorption, Excretion, and Metabolism in Humans
Disodium cromoglycate, a form of disodium;(2S)-2-hydroxybutanedioate;hydrate, has been extensively studied for its pharmacokinetics in humans. Research has shown that after oral administration, disodium cromoglycate is poorly absorbed from the gastrointestinal tract, with only a small percentage appearing in urine and the majority being excreted in feces. No metabolites were detected, indicating the drug is excreted unchanged. Intravenous studies have demonstrated rapid excretion via bile and urine in several animal species, suggesting a similar mechanism in humans. This compound's high polarity and molecular weight align with criteria for biliary excretion. The study highlights the rapid absorption and excretion of disodium cromoglycate when inhaled, providing insights into its minimal systemic availability and localized action in the lungs, which is crucial for its use in treating bronchial asthma (Walker, Richards, & Paterson, 1971).
Therapeutic Effects on Bone Metabolism
Disodium dichloromethylene diphosphonate (Cl2MDP) has shown effectiveness in reducing hypercalcemia secondary to skeletal metastases, indicating its potential in managing bone resorption caused by malignant cells. This study elucidates Cl2MDP's capability to inhibit excessive calcium mobilization from bone metastases, showcasing its therapeutic relevance in oncology and bone disease management (Chapuy, Meunier, Alexandre, & Vignon, 1980).
The use of disodium ethane-1-hydroxy-1, 1-diphosphonate (EHDP) in treating Paget's disease of bone has been critically evaluated. It was found that EHDP could significantly reduce urinary hydroxyproline and serum alkaline phosphatase levels, indicative of a reduction in bone turnover rates. However, higher doses were associated with less favorable outcomes, suggesting a dosage-dependent therapeutic window for EHDP in managing symptoms of Paget's disease and potentially minimizing adverse effects (Canfield, Rosner, Skinner, McWHORTER, Resnick, Feldman, Kammerman, Ryan, Kunigonis, & Bohne, 1977).
Safety And Hazards
- The compound is not considered hazardous.
- It is non-toxic and poses no significant risks.
- However, standard laboratory safety precautions should be followed when handling any chemical.
Future Directions
- Research on the compound’s applications, potential uses, and further characterization is needed.
- Investigate its role in pharmaceuticals, food additives, or industrial processes.
properties
IUPAC Name |
disodium;(2S)-2-hydroxybutanedioate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2/t2-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLALIGYBAKQQI-SQGDDOFFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Na2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583456 | |
Record name | Sodium (2S)-2-hydroxybutanedioate--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Malic acid disodium salt monohydrate | |
CAS RN |
207511-06-6 | |
Record name | Sodium (2S)-2-hydroxybutanedioate--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Malic acid disodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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